molecular formula C25H20ClNO4 B4996200 N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide

N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide

Cat. No. B4996200
M. Wt: 433.9 g/mol
InChI Key: AJFILDLMWATQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide, also known as OC000459, is a small molecule drug that has been studied for its potential use in treating various diseases. This compound was first synthesized in 2008 and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide involves its ability to bind to and inhibit the activity of a protein called TRPC5. This protein is involved in the regulation of calcium levels in cells, and its overactivity has been implicated in various diseases. By inhibiting TRPC5, this compound is able to regulate calcium levels and prevent the development of diseases associated with TRPC5 overactivity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, this compound has also been shown to have antioxidant properties and to regulate blood pressure.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide in lab experiments is its specificity for TRPC5, which allows researchers to study the effects of TRPC5 inhibition without affecting other proteins or pathways. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations or longer exposure times in order to observe significant effects.

Future Directions

There are several potential future directions for research on N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide. One area of focus could be the development of more potent analogs of this compound, which could improve its efficacy in treating diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of this compound and its effects on various physiological processes. Finally, clinical trials could be conducted to evaluate the safety and efficacy of this compound in humans, with the goal of developing new treatments for cancer, inflammation, and pain.

Synthesis Methods

The synthesis of N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide involves several steps, including the reaction of 3-chloro-4-(2-oxo-2H-chromen-3-yl)aniline with 4-bromoanisole, followed by the reaction of the resulting product with propionyl chloride and then benzoyl chloride. The final product is obtained through purification by column chromatography.

Scientific Research Applications

N-[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]-4-propoxybenzamide has been studied for its potential use in treating a variety of diseases, including cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of certain types of cancer cells, including breast cancer and prostate cancer cells. Inflammation and pain research has also shown promising results, with this compound demonstrating anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-[3-chloro-4-(2-oxochromen-3-yl)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClNO4/c1-2-13-30-19-10-7-16(8-11-19)24(28)27-18-9-12-20(22(26)15-18)21-14-17-5-3-4-6-23(17)31-25(21)29/h3-12,14-15H,2,13H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFILDLMWATQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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